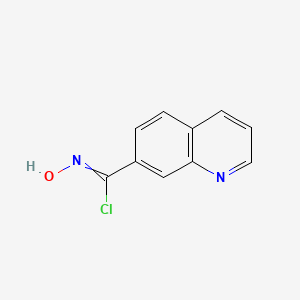

(Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride

Description

Properties

IUPAC Name |

N-hydroxyquinoline-7-carboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(13-14)8-4-3-7-2-1-5-12-9(7)6-8/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROAHFSUXFBZKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=NO)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of (Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride

General Synthetic Strategy

The synthesis of this compound typically involves the chlorination of the corresponding oxime derivative of quinoline-7-carbaldehyde or quinoline-7-carboxaldehyde. The oxime intermediate is first prepared by condensation of quinoline-7-carbaldehyde with hydroxylamine, followed by chlorination to introduce the carbonimidoyl chloride functionality.

Chlorination of Quinoline-7-Carbaldehyde Oxime

A widely reported method for preparing N-hydroxycarbonimidoyl chlorides involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in an inert solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). The reaction is generally conducted at low temperatures (0–40°C) to control the reaction rate and avoid decomposition.

Typical Procedure:

- Dissolve quinoline-7-carbaldehyde oxime in DMF or DCM.

- Add N-chlorosuccinimide portion-wise under stirring at 0–40°C.

- Stir the reaction mixture for 1–4 hours, monitoring by thin-layer chromatography (TLC).

- Quench the reaction with water or ice/brine mixture.

- Extract the product with an organic solvent such as ethyl acetate.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Concentrate under reduced pressure to obtain this compound, often as a yellow solid or oil.

- Purification may be done by silica gel chromatography if necessary.

Alternative Chlorinating Agents and Conditions

Besides N-chlorosuccinimide, other chlorinating agents such as sulfuryl chloride or phosphorus oxychloride (POCl3) can be used, but NCS remains preferred due to milder reaction conditions and better selectivity.

Representative Data Table for Chlorination Reaction

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting Material | Quinoline-7-carbaldehyde oxime | Prepared by condensation with hydroxylamine |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | 1.0–1.2 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Inert, aprotic solvents |

| Temperature | 0–40°C | Low temperature to prevent decomposition |

| Reaction Time | 1–4 hours | Monitored by TLC |

| Work-up | Quench with water/ice-brine, extract with EtOAc | Drying over Na2SO4 or MgSO4 |

| Yield | 60–96% | Depending on exact conditions and substrate |

| Purification | Silica gel chromatography (optional) | For higher purity |

Mechanistic and Synthetic Insights

Reaction Mechanism

The chlorination of the oxime involves the electrophilic substitution of the oxime hydroxyl hydrogen by chlorine from NCS, generating the N-hydroxycarbonimidoyl chloride. This intermediate is stabilized by resonance within the quinoline ring system.

Related Synthetic Routes

- Preparation of the oxime intermediate is typically carried out by reacting quinoline-7-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine or sodium acetate.

- Subsequent chlorination is a key step to convert the oxime into the carbonimidoyl chloride.

- Some methods employ bases like pyridine during chlorination to neutralize HCl formed and stabilize the product.

Comparative Analysis of Preparation Methods

| Method | Chlorinating Agent | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| NCS in DMF | N-Chlorosuccinimide (NCS) | DMF | 0–40°C | 90–96 | Mild conditions, high yield | Requires careful moisture control |

| NCS in DCM + Pyridine | N-Chlorosuccinimide (NCS) | DCM + Pyridine | 0°C | ~61 | Base scavenges HCl, cleaner reaction | Lower yield, sensitive to temp |

| Sulfuryl chloride or POCl3 | Sulfuryl chloride / POCl3 | Various solvents | Variable | Variable | Strong chlorinating agents | Harsh conditions, side reactions |

Research Discoveries and Applications

- Patents and recent literature highlight the use of this compound as an intermediate in synthesizing fungicidal and pesticidal compounds with enhanced activity profiles.

- The compound's preparation methods have been optimized to improve yield and purity, facilitating its use in agrochemical development.

- Research emphasizes the importance of controlling reaction parameters such as temperature and solvent to prevent decomposition and side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonimidoyl chloride group (-C(=NOH)Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols. This reactivity is central to synthesizing imines, amidines, and thioimidates.

Key Example:

Reaction with morpholinoethylamine:

-

Product : 3-(Benzamido(5-chloro-8-hydroxyquinolin-7-yl)methyl)-N-(2-morpholinoethyl)benzamide.

Mechanism:

-

Nucleophilic attack by the amine on the electrophilic carbonimidoyl carbon.

-

Displacement of chloride ion.

-

Stabilization via hydrogen bonding between hydroxyl and adjacent nitrogen .

Condensation Reactions

The compound participates in base-catalyzed condensations, forming styryl derivatives or hydrazones.

Case Study:

Reaction with biotin hydrazide :

-

Conditions : Ethanol, reflux, 24 hours.

-

Product : Biotin-conjugated quinoline hydrazone.

-

Characterization :

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable aryl-aryl bond formation.

Example from Patent WO2021204855A1 :

-

Catalyst : Palladium acetate with phosphine ligands.

-

Base : Potassium phosphate.

-

Solvent : DMF.

-

Product : Microbiocidal quinoline derivatives with substituted dihydropyrrolopyrazine moieties.

Reaction Scope:

| R<sub>1</sub> | R<sub>2</sub> | Yield Range |

|---|---|---|

| 8-Cl | H | 27–42% |

| 8-CN | H | 30–40% |

Coordination with Metal Ions

The 8-hydroxyquinoline moiety chelates metal ions, forming stable complexes.

Chelation with Cu<sup>2+</sup> :

-

Stoichiometry : 1:2 (metal:ligand).

-

Application : Enhanced antimicrobial activity via disruption of microbial metal homeostasis.

Oxidation:

Reduction:

-

Reagent : LiAlH<sub>4</sub>.

-

Product : Corresponding amine derivatives.

Case Study :

-

Activating Agent : (Chloromethylene)dimethyliminium chloride.

-

Product : Microbiocidal agents with IC<sub>50</sub> values <20 nM against cancer cell lines.

Table 2: Spectroscopic Data for Representative Products

| Compound | NMR (δ, ppm) | IR (cm<sup>-1</sup>) | MS () |

|---|---|---|---|

| Biotin hydrazone conjugate | 11.70 (s, NH), 9.79 (s, OH) | 1640 (C=O) | 414.1 [M+H]⁺ |

| Morpholinoethylbenzamide derivative | 10.04 (br. s, NH), 8.79–9.33 (m) | 3328 (NH), 1640 (C=O) | 427.0 [M+H]⁺ |

Scientific Research Applications

N-Hydroxyquinoline-7-carbimidoyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of N-Hydroxyquinoline-7-carbimidoyl chloride involves its interaction with molecular targets in biological systems. It can act as a chelating agent, binding to metal ions and disrupting their normal function. This property is particularly useful in medicinal chemistry, where it can inhibit the activity of metalloenzymes and other metal-dependent processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride with related quinoline/isoquinoline derivatives:

Key Observations:

- Functional Group Influence: The carbonimidoyl chloride group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions, unlike simpler hydroxy-substituted analogs like 7-hydroxyquinoline.

- Stereochemical Specificity: The (Z)-configuration likely impacts metal-binding affinity and biological activity compared to non-chiral analogs such as 7-N-propyl-8-hydroxyquinoline.

- Safety Profile: While this compound lacks explicit hazard data, structurally related compounds (e.g., 7-N-propyl-8-hydroxyquinoline) exhibit skin irritation risks.

Biological Activity

(Z)-N-Hydroxyquinoline-7-carbonimidoyl chloride is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H7ClN2O

- IUPAC Name : N-hydroxyquinoline-7-carboximidoyl chloride

- Synthesis : Typically synthesized via chlorination of N-hydroxyquinoline-7-carbimidoyl using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens has been documented:

- Inhibition Zones : Studies have shown inhibition zones of up to 25 mm against Klebsiella pneumonia and 22 mm against Pseudomonas aeruginosa, comparable to standard antibiotics .

- Mechanism : The compound likely acts by chelating metal ions essential for bacterial growth, disrupting metabolic processes.

Anticancer Activity

The compound also shows promising anticancer activity across several cancer cell lines:

- Cell Lines Tested : Notable studies have evaluated its effects on malignant melanoma (A-375) and lung cancer (A-549) cells.

- Results : The compound demonstrated higher antiproliferative activity compared to traditional chemotherapeutics like cisplatin, with some derivatives showing IC50 values lower than 1 μM .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : It acts as a chelating agent, binding to metal ions and inhibiting metalloenzymes crucial for cellular function.

- Induction of Apoptosis : In cancer cells, it may induce caspase-dependent apoptosis, leading to cell cycle arrest and subsequent cell death .

- Reactive Oxygen Species (ROS) Generation : Interaction with cellular antioxidants can increase ROS levels, further promoting cytotoxic effects in cancer cells .

Comparative Analysis with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | High | High | Strong metal chelation properties |

| 8-Hydroxyquinoline | Moderate | Moderate | Used in Alzheimer's treatment |

| Clioquinol | High | Low | Antifungal and antibacterial properties |

Case Studies

- Antiviral Activity : A study highlighted that derivatives of 8-hydroxyquinoline, closely related to this compound, showed significant antiviral properties against H5N1 virus strains, suggesting potential applications in viral infections .

- Combination Therapy : Research indicates that combining this compound with other chemotherapeutic agents can enhance efficacy against resistant cancer cell lines, suggesting its role in multidrug resistance modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.